molecular formula C14H12N4O2 B2879416 N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide CAS No. 1421445-31-9

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2879416
CAS No.: 1421445-31-9
M. Wt: 268.276
InChI Key: FYFZPOLZMLXZCV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Scientific Research Applications

Angiotensin II Receptor Antagonists

A new series of nonpeptide angiotensin II receptor antagonists, showcasing the significance of imidazole derivatives in developing potent, orally active antihypertensives, represents a pivotal advancement in cardiovascular drug discovery. These compounds, characterized by their biphenylylmethyl imidazole structure, exemplify the therapeutic potential of imidazole derivatives in addressing hypertension, an area directly relevant to the structural motif of the queried compound (Carini et al., 1991).

Polyamides and Hydrogen Bonding

Research into polyamides derived from imidazole-containing diacids, such as 1-methyl-4,5-imidazoledicarboxylic acid, has revealed materials with excellent thermal stability and solubility in various solvents. These findings underscore the utility of imidazole-based compounds in material science, particularly in creating novel polymers with specific intramolecular hydrogen bonding patterns, which might be indirectly related to the structural features of N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (Bouck & Rasmussen, 1993).

Immunomodulatory Effects

Isoxazole derivatives, such as leflunomide and its metabolites, have shown promising results as disease-modifying antirheumatic drugs due to their ability to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This action reduces pyrimidine nucleotide pools, crucial for immune cell functions, highlighting the potential of isoxazole and imidazole compounds in developing new immunosuppressive therapies (Knecht & Löffler, 1998).

Antitumor Agents

The synthesis and antitumor properties of imidazotetrazine derivatives, including compounds with potential broad-spectrum antitumor activity, demonstrate the role of imidazole derivatives in cancer therapy. Such research underlines the critical role of imidazole moieties in developing novel antineoplastic agents, a category to which the query compound could theoretically contribute (Stevens et al., 1984).

Safety and Hazards

The compounds ( 4f) and ( 4u) were shown non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFZPOLZMLXZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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